molecular formula C5H10O5 B12392091 Xylose-d1-4

Xylose-d1-4

Cat. No.: B12392091
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-NCPCKSJBSA-N
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Description

Xylose-d1-4, also known as D-(+)-Xylose-d1-4, is a deuterium-labeled derivative of xylose. Xylose is a five-carbon aldose sugar that is commonly found in the hemicellulose component of plant cell walls. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Xylose-d1-4 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Xylose-d1-4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form xylonic acid.

    Reduction: It can be reduced to xylitol, a sugar alcohol.

    Isomerization: this compound can be isomerized to xylulose.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like Pd/C.

    Isomerization: Enzymatic isomerization using xylose isomerase.

Major Products

    Xylonic Acid: Formed through oxidation.

    Xylitol: Formed through reduction.

    Xylulose: Formed through isomerization.

Scientific Research Applications

Xylose-d1-4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Some key applications include:

    Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzyme mechanisms.

    Biology: Employed in research on plant cell wall biosynthesis and degradation.

    Medicine: Utilized in diagnostic tests for malabsorption and metabolic disorders.

    Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.

Mechanism of Action

The mechanism of action of Xylose-d1-4 involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The deuterium label allows researchers to track its conversion and interactions with enzymes. Key molecular targets include xylose isomerase and xylitol dehydrogenase, which play crucial roles in the isomerization and reduction of xylose, respectively.

Comparison with Similar Compounds

Similar Compounds

    Xylonic Acid: An oxidized form of xylose.

    Xylitol: A reduced form of xylose.

    Xylulose: An isomer of xylose.

Uniqueness

Xylose-d1-4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical pathways.

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3D

InChI Key

PYMYPHUHKUWMLA-NCPCKSJBSA-N

Isomeric SMILES

[2H][C@](C=O)([C@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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